(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine
Overview
Description
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine is a chemical compound with the molecular formula C11H16N4O2 It is a derivative of pyridine and piperidine, featuring a nitro group at the 5-position of the pyridine ring and an amine group at the 3-position of the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine typically involves multi-step reactions starting from commercially available precursorsFor example, 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester can be used as a starting material, which undergoes nitration and subsequent reactions to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure safety and efficiency, especially given the exothermic nature of nitration reactions . These methods allow for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives, such as amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrazine hydrate and catalytic hydrogenation . Conditions often involve controlled temperatures and pressures to ensure high yields and selectivity.
Major Products
Major products formed from these reactions include various substituted pyridines and piperidines, which can be further utilized in the synthesis of more complex molecules .
Scientific Research Applications
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of (5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine involves its interaction with molecular targets such as enzymes and receptors. The nitro group can participate in redox reactions, while the piperidine moiety can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Hydrazinyl-5-nitropyridine: Another nitro-pyridine derivative with similar reactivity and applications.
Benzyl-(5-nitro-pyridin-2-yl)-amine: A compound with a benzyl group instead of a piperidine moiety, used in similar research contexts.
Uniqueness
(5-Nitro-pyridin-2-yl)-piperidin-3-yl-amine is unique due to the presence of both a nitro group and a piperidine ring, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
5-nitro-N-piperidin-3-ylpyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O2/c15-14(16)9-3-4-10(12-7-9)13-8-2-1-5-11-6-8/h3-4,7-8,11H,1-2,5-6H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMDKAARFIHULQE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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